molecular formula C16H14N4 B1392479 3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile CAS No. 1242898-81-2

3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile

Cat. No. B1392479
M. Wt: 262.31 g/mol
InChI Key: QEDQTUGQJQSCMX-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields such as medicine, industry, or research.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the overall yield of the reaction.



Molecular Structure Analysis

This involves studying the spatial arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity with other substances.


Scientific Research Applications

1. Crystal Structure Analysis

The crystal structure of related pyrazole-4-carbonitrile compounds, such as 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, has been determined by X-ray crystallography. These studies are crucial for understanding the molecular conformation and chemical reactivity of these compounds (Liu, Chen, Sun, & Wu, 2013).

2. Synthesis of Derivatives

Research has been conducted on synthesizing new derivatives of pyrazole-4-carbonitrile, indicating its potential as a precursor for various chemical compounds. These derivatives can include substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives, highlighting the compound's versatility in organic synthesis (Ali, Ragab, Abdelghafar, & Farag, 2016).

3. Development of Novel Compounds

Novel compounds, like 4,6-diaryl-2-oxo(imino)-1,2-dihydro-pyridine-3-carbonitriles, have been synthesized using pyrazole-4-carbonitrile derivatives. These compounds are elucidated from chemical and spectroscopic data, indicating their potential application in developing new chemical entities (Khalifa, Al-Omar, & Ali, 2017).

4. Medicinal Chemistry Applications

Some derivatives of pyrazole-4-carbonitrile have shown promising biological properties, such as anticancer activity. The compounds' structures and their effects on cell growth and cell cycle arrest are being studied, which is significant for medicinal chemistry and drug development (Zheng et al., 2010).

5. Colorimetric Chemosensors

Derivatives of pyrazole-4-carbonitrile have been utilized in the synthesis of colorimetric chemosensors. These chemosensors can recognize metal ions like Cu2+, Zn2+, and Co2+, which is essential for environmental monitoring and analytical chemistry (Aysha, Mohamed, El-Sedik, & Youssef, 2021).

Safety And Hazards

This includes understanding the toxicity, flammability, environmental impact, and safe handling procedures of the compound.


Future Directions

This involves predicting or suggesting future research directions, potential applications, or improvements to the synthesis method.


properties

IUPAC Name

3-ethyl-1-phenyl-5-pyrrol-1-ylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4/c1-2-15-14(12-17)16(19-10-6-7-11-19)20(18-15)13-8-4-3-5-9-13/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDQTUGQJQSCMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1C#N)N2C=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Manvar, S Pelliccia, G La Regina, V Famiglini… - European journal of …, 2015 - Elsevier
We report here the synthesis and mechanism of inhibition of pyrazolecarboxamide derivatives as a new class of HCV inhibitors. Compounds 6, 7, 8 and 16 inhibited the subgenomic HCV replicon 1b genotype at EC 50 values between 5 and 8 μM and displayed an even higher potency against the infectious Jc1 HCV 2a genotype. Compound 6 exhibited an EC 50 of 6.7 μM and selectivity index of 23 against HCV 1b, and reduced the RNA copies of the infectious Jc1 chimeric 2a clone by 82% at 7 μM. Evaluation of the mode of anti-HCV …
Number of citations: 39 www.sciencedirect.com

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